Trityllosartan
Overview
Description
Mechanism of Action
Target of Action
Trityllosartan is an intermediate in the preparation of Losartan , which is an Angiotensin II receptor blocker (ARB) . The primary target of this compound, like Losartan, is the Angiotensin II receptor type 1 (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
As an ARB, this compound works by selectively and competitively blocking the AT1 receptor . This prevents the binding of Angiotensin II, a potent vasoconstrictor, to these receptors . As a result, it inhibits the vasoconstrictor effects of Angiotensin II and reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to vasodilation (widening of blood vessels) and a decrease in fluid volume, thereby lowering blood pressure .
Biochemical Pathways
The blockade of the AT1 receptor disrupts the RAAS pathway . This leads to a decrease in total peripheral resistance (afterload) and cardiac venous return (preload)
Pharmacokinetics
Losartan, the drug for which this compound is an intermediate, has been extensively studied . Losartan has a bioavailability of 25-35% and is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . It has an elimination half-life of 1.5-2 hours and is excreted via the kidneys (13-25%) and bile duct (50-60%) . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but direct studies on this compound are needed for confirmation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityllosartan is synthesized through a multi-step process. One common method involves the coupling of 2-butyl-4-chloro-1H-imidazol-5-ylmethanol with 5-(4’-bromomethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole in the presence of sodium methoxide as a base and N,N-dimethylformamide as a solvent . The reaction yields a mixture of this compound and its regioisomer, which are separated by column chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. The process includes the use of efficient catalysts and solvents to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Trityllosartan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide and triethylamine are used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Tetrazole derivatives.
Scientific Research Applications
Trityllosartan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of losartan potassium and other angiotensin II receptor antagonists.
Biology: Studied for its potential effects on angiotensin II receptors and related biological pathways.
Medicine: Key component in the development of antihypertensive drugs.
Industry: Utilized in the large-scale production of losartan potassium for pharmaceutical use.
Comparison with Similar Compounds
Losartan: The parent compound from which trityllosartan is derived.
Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Candesartan: Known for its high affinity for the AT1 receptor and longer duration of action.
Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of losartan potassium. Its specific chemical structure allows for efficient synthesis and high yield of the final product, making it a valuable compound in pharmaceutical manufacturing .
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158417 | |
Record name | Trityllosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-99-6 | |
Record name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133909-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityllosartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133909996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityllosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2'-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYLLOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0UJG23A3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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